- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives, Journal of Molecular Structure, 2017, 1130, 463-471

Cas no 939-70-8 (2-Acetylbenzimidazole)

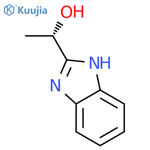

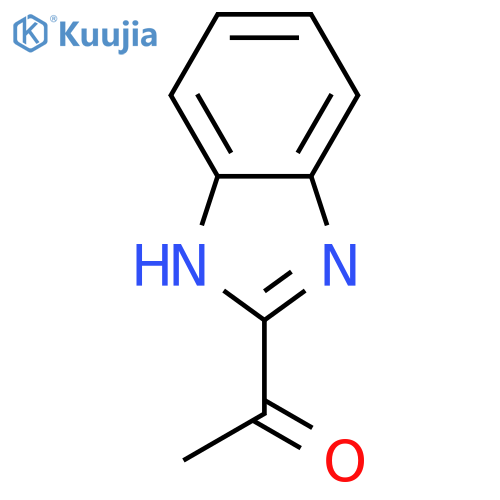

2-Acetylbenzimidazole structure

Produktname:2-Acetylbenzimidazole

2-Acetylbenzimidazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(1H-Benzo[d]imidazol-2-yl)ethanone

- 1-(1H-Benzoimidazol-2-yl)ethanone

- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE

- 2-Acetylbenzimidazole

- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)

- 1-(1H-benzimidazol-2-yl)ethanone

- 2-acetyl benzimidazole

- Ethanone, 1-(1H-benzimidazol-2-yl)-

- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One

- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone

- PubChem9409

- 2-acetylbenzoimidazole

- PubChem7586

- Fuberidazole metabolite

- zlchem 1105

- 2-acetylbenzo[d]imidazole

- M11 2-Acetylbenzimidazole

- 2-Acetyl-1H

- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)

- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)

- 1-(1H-Benzimidazol-2-yl)ethan-1-one

- 2-Acetyl-1H-benzimidazole

- 2-Benzimidazolyl methyl ketone

- 12P-660

- CS-W023047

- UYFMRVDIXXOWLR-UHFFFAOYSA-N

- AKOS000275482

- Q-101101

- EN300-13259

- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11

- STK803098

- EU-0063375

- NS00067465

- DTXSID90239867

- 939-70-8

- I10097

- ALBB-020352

- MFCD00159994

- 2-acetylbenzimidazole, AldrichCPR

- SY081619

- SCHEMBL1132610

- AE-848/01427028

- Z90124730

- F2101-0111

- DB-057456

- 1-(1H-1,3-benzodiazol-2-yl)ethanone

- DB-020321

-

- MDL: MFCD00159994

- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)

- InChI-Schlüssel: UYFMRVDIXXOWLR-UHFFFAOYSA-N

- Lächelt: O=C(C)C1NC2C(=CC=CC=2)N=1

Berechnete Eigenschaften

- Genaue Masse: 160.06400

- Monoisotopenmasse: 160.064

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 193

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 45.8

- Oberflächenladung: 0

- Tautomerzahl: 7

- XLogP3: 1.3

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.265

- Siedepunkt: 347.4°C at 760 mmHg

- Flammpunkt: 167.988 °C

- Brechungsindex: 1.658

- PSA: 45.75000

- LogP: 1.76550

- Löslichkeit: Nicht bestimmt

2-Acetylbenzimidazole Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Lagerzustand:Sealed in dry,Room Temperature

2-Acetylbenzimidazole Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Acetylbenzimidazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 100mg |

¥85.0 | 2022-04-28 | |

| eNovation Chemicals LLC | K15666-2g |

1-(1H-benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 97% | 2g |

$490 | 2024-05-24 | |

| Enamine | EN300-13259-0.05g |

1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 0.05g |

$19.0 | 2023-04-28 | |

| abcr | AB216134-5 g |

1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |

939-70-8 | 95% | 5g |

€377.10 | 2023-02-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 1g |

¥199.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 200mg |

137.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 5g |

1639.0CNY | 2021-07-12 | |

| Ambeed | A307673-5g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 5g |

$98.0 | 2025-03-18 | |

| Alichem | A069004443-100g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 100g |

$1603.80 | 2023-08-31 | |

| Apollo Scientific | OR32334-1g |

1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 1g |

£62.00 | 2025-02-20 |

2-Acetylbenzimidazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium dichromate Solvents: Acetic acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux

Referenz

- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C

Referenz

- Process for producing thiabendazole, China, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C

Referenz

- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

Referenz

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride ; 2 h, reflux

Referenz

- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride ; 2 h, reflux

Referenz

- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives", Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referenz

- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate, Tetrahedron Letters, 2005, 46(30), 5081-5084

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt

Referenz

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, ARKIVOC (Gainesville, 2009, (13), 324-341

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C

Referenz

- Process for preparation of thiabendazole, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C

Referenz

- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt

Referenz

- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions, Indian Journal of Chemistry, 2003, (12), 3128-3130

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C

Referenz

- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres, Catalysts, 2023, 13(1),

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C

Referenz

- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water

1.2 -

1.2 -

Referenz

- Preparation method of benzimidazolone, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux

Referenz

- Synthesis of thiabendazole, Huaxue Shiji, 2016, 38(12), 1235-1238

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt

Referenz

- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+, Journal of Molecular Structure, 2020, 1204,

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

Referenz

- Method for preparing thiabendazole, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C

Referenz

- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2, Journal of Chemistry, 2017, 8647419,

2-Acetylbenzimidazole Raw materials

- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Acetamide, N-(iminophenylmethyl)-

- Benzimidazole

- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- 1H-Benzimidazole, 1-(dimethoxymethyl)-

2-Acetylbenzimidazole Preparation Products

2-Acetylbenzimidazole Verwandte Literatur

-

Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310

-

2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633

-

3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200

-

4. Index pages

-

5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588

939-70-8 (2-Acetylbenzimidazole) Verwandte Produkte

- 18773-95-0(2-Acetylbenzimidazole)

- 69856-17-3(10-28-Vasoactiveintestinal octacosapeptide (swine))

- 1935723-08-2(4-(4-ethynylphenyl)-5-methyl-2-{5-2-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole)

- 1870263-33-4(3-(aminomethyl)-N-(propan-2-yl)azepane-1-carboxamide)

- 1379348-69-2(2-(2-bromoethyl)-1-chloro-4-nitrobenzene)

- 2229222-89-1((2-ethenyl-1,3-thiazol-5-yl)methyldimethylamine)

- 2098078-52-3(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole)

- 1797536-88-9(1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine)

- 307525-26-4((5Z)-3-(2-methoxyphenyl)-5-(2E)-3-phenylprop-2-en-1-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 22179-72-2(4-fluorobenzene-1-carbothioamide)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-70-8)2-Acetylbenzimidazole

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:939-70-8)2-Acetylbenzimidazole

Reinheit:99%

Menge:25g

Preis ($):400.0